molecular formula C22H23NO6 B2796635 (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate CAS No. 859137-17-0

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Cat. No. B2796635
CAS RN: 859137-17-0
M. Wt: 397.427
InChI Key: GMDXRYZCZHWBII-NDENLUEZSA-N
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Description

The compound is a benzofuran derivative. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring. They are used in various applications, including as building blocks in organic synthesis and as ligands in metal-organic frameworks .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzofuran ring system, a carbamate group, and methoxy groups attached to the benzene ring. The exact structure would depend on the specific positions of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzofurans include low to moderate melting points, moderate to high boiling points, and good stability under normal conditions .

Scientific Research Applications

Potential Antimicrobial and Antioxidant Applications

Research by Spoorthy et al. (2021) on related compounds involving ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate derivatives has shown promising antimicrobial activity. These studies focus on the synthesis and characterization of various analogues, assessing their effectiveness against different microbial strains. Such findings suggest potential antimicrobial applications for compounds with similar structural components (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Anti-cancer and DNA Protective Abilities

Gür et al. (2020) explored the antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazole compounds, highlighting the DNA protective ability against oxidative stress and cytotoxicity on cancer cell lines. This suggests that structurally similar compounds may also exhibit protective effects against DNA damage and possess anticancer capabilities (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).

Catalytic and Synthetic Applications

Research into the synthesis of various compounds, such as those by Özdemir et al. (2001), reveals the use of water-soluble carbene complexes in catalyzing the synthesis of other organic molecules, including 2,3-dimethylfuran. This indicates the utility of similar compounds in facilitating chemical reactions, potentially enhancing the efficiency and selectivity of synthetic processes (Özdemir, Yiǧit, Çetinkaya, Ülkü, Tahir, & Arici, 2001).

Corrosion Inhibition

Saady et al. (2018) studied the corrosion inhibition properties of indanone derivatives on mild steel in hydrochloric acid solutions. The research demonstrates how certain organic compounds can effectively protect metal surfaces from corrosion, suggesting a potential application for structurally related compounds in preventing material degradation (Saady, El-hajjaji, Taleb, Alaoui, Biache, Mahfoud, Alhouari, Hammouti, Chauhan, & Quraishi, 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

As with any chemical compound, handling “(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research might focus on studying its pharmacological effects, optimizing its synthesis, and evaluating its safety and efficacy in clinical trials .

properties

IUPAC Name

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-5-23(6-2)22(25)28-15-8-9-16-18(13-15)29-20(21(16)24)12-14-7-10-17(26-3)19(11-14)27-4/h7-13H,5-6H2,1-4H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDXRYZCZHWBII-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

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